molecular formula C16H16ClNO2 B3363380 (2-Chlorophenyl)(3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)methanamine CAS No. 1021079-84-4

(2-Chlorophenyl)(3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)methanamine

Cat. No. B3363380
CAS RN: 1021079-84-4
M. Wt: 289.75
InChI Key: SDMAZUVUXSCFFK-UHFFFAOYSA-N
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Description

“(2-Chlorophenyl)(3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)methanamine” is a chemical compound that has been used in the synthesis of various bioactive compounds . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .


Synthesis Analysis

The compound can be synthesized by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde . The synthesized compounds were characterized by numerous analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility and molar conductance measurement for structural elucidation .


Molecular Structure Analysis

The molecular structure of the compound can be elucidated using various analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility and molar conductance measurement .


Chemical Reactions Analysis

The compound has been used in the synthesis of various bioactive compounds. For example, it has been used in the synthesis of transition metal (II) complexes derived from heterocyclic Schiff base ligands .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Process : A study describes the synthesis of a compound similar to the target molecule, involving a six-step reaction sequence with an overall radiochemical yield of 19% (Hicks et al., 1984).
  • Electrochemical Applications : The synthesis of donor–acceptor systems using related chemical structures has been explored for developing low bandgap black polymer electrochromes, which absorb virtually the entire visible spectrum (İçli et al., 2010).

Medicinal and Biological Research

  • Anticonvulsant Evaluation : A compound structurally similar to the target molecule was synthesized and evaluated as an anticonvulsant agent, demonstrating significant potency in specific screening tests (Murthy & Knaus, 1999).
  • Cytotoxic Activity : Research into benzopyranoxanthone analogues, which share a similar chemical backbone, showed potential cytotoxic activity against certain cancer cells (Sittisombut et al., 2001).

Materials Science and Engineering

  • Electrochromic Polymer Research : Studies on derivatives of similar chemical structures have been conducted to develop electrochromic polymers with high-contrast ratios and fast switching times, applicable in electronic displays and smart windows (Karabay et al., 2015).
  • Organic Solar Cells Enhancement : Research involving dopamine derivatives, structurally related to the target molecule, demonstrated enhanced performance in organic solar cells, highlighting potential applications in renewable energy technologies (Zeng et al., 2020).

Future Directions

Indole derivatives, such as “(2-Chlorophenyl)(3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)methanamine”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The development of efficient and simple synthetic methods for indoles is highly desired . Thus, future research could focus on developing new synthesis methods and exploring the therapeutic potential of this compound and its derivatives.

properties

IUPAC Name

(2-chlorophenyl)-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c17-13-5-2-1-4-12(13)16(18)11-6-7-14-15(10-11)20-9-3-8-19-14/h1-2,4-7,10,16H,3,8-9,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMAZUVUXSCFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)C(C3=CC=CC=C3Cl)N)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Chlorophenyl)(3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)methanamine
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